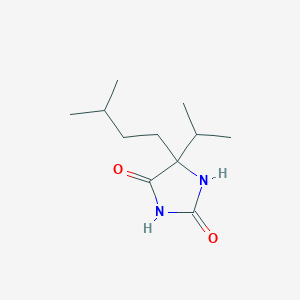

5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione

Description

Properties

CAS No. |

919477-10-4 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

5-(3-methylbutyl)-5-propan-2-ylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H20N2O2/c1-7(2)5-6-11(8(3)4)9(14)12-10(15)13-11/h7-8H,5-6H2,1-4H3,(H2,12,13,14,15) |

InChI Key |

ZQRPGNSSYWDTCU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1(C(=O)NC(=O)N1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction with Isocyanates

One of the primary methods for synthesizing imidazolidine derivatives involves the reaction of amino acids or their derivatives with isocyanates. This method has been documented in several studies:

-

$$

\text{Amino Acid} + \text{Isocyanate} \rightarrow \text{Imidazolidine Derivative}

$$ Example : The reaction of 3-methylbutylamine with isopropyl isocyanate yields the desired imidazolidine derivative. Typically, this reaction is conducted under controlled temperature and pH conditions to optimize yield and purity.

Cyclization from Precursors

Another effective method includes cyclization from appropriate precursors such as hydantoins or other cyclic compounds:

-

- A precursor compound (e.g., a hydantoin derivative) is treated with a suitable base or acid catalyst.

- The reaction proceeds through a cyclization pathway, forming the imidazolidine core.

Yield : This method often results in high yields of the target compound due to the stability of the cyclic intermediates involved.

Experimental Conditions

The following table summarizes key experimental conditions used in various synthesis protocols for preparing 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione:

Analysis of Results

The effectiveness of each preparation method can be analyzed based on yield, purity, and ease of execution:

Yield : The cyclization method generally provides higher yields compared to direct reactions with isocyanates due to fewer side reactions.

Purity : Products obtained via cyclization often require less purification, as the reaction conditions can be optimized to minimize by-products.

Reaction Time : The cyclization method may take longer but compensates with higher yields and purities.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

Oxidation Products: Corresponding oxides or hydroxyl derivatives.

Reduction Products: Amines or alcohols.

Substitution Products: Various substituted imidazolidine derivatives.

Scientific Research Applications

5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Alkyl Substituents

5-Isopropylimidazolidine-2,4-dione (CAS 16935-34-5)

- Structure : Contains a single isopropyl group at the 5-position.

- Properties : Lower molecular weight (142.16 g/mol vs. ~228.3 g/mol for the target compound) and reduced lipophilicity due to the absence of the 3-methylbutyl group.

- Applications : Primarily used as a synthetic intermediate. Its simpler structure limits bioactivity compared to the target compound .

5-Isopropyl-5-methylimidazolidine-2,4-dione (CAS 707-16-4)

- Structure : Features isopropyl and methyl groups at the 5-position.

- Comparison: The methyl group introduces steric hindrance but lacks the extended hydrocarbon chain of the 3-methylbutyl group in the target compound.

Table 1: Physical Properties of Alkyl-Substituted Hydantoins

| Compound | Molecular Weight | Substituents | Melting Point (°C) |

|---|---|---|---|

| Target Compound | ~228.3 | 3-Methylbutyl, Propan-2-yl | Not reported |

| 5-Isopropylimidazolidine-2,4-dione | 142.16 | Propan-2-yl | Not reported |

| 5-Isopropyl-5-methylimidazolidine-2,4-dione | 156.17 | Propan-2-yl, Methyl | Not reported |

Arylidene and Benzylidene Derivatives

(Z)-5-Benzylideneimidazolidine-2,4-dione Derivatives

- Structure : Arylidene groups (e.g., 4-hydroxybenzylidene) conjugated to the hydantoin core via a double bond.

- Properties : Exhibit strong UV absorption (λmax ~350 nm) due to π→π* transitions, making them effective UV filters. For example, (Z)-5-((E)-3-phenylallylidene) derivatives show molar absorption coefficients comparable to avobenzone .

- However, its branched alkyl chains may enhance thermal stability and solubility in non-polar matrices .

Table 2: UV Absorption Properties

| Compound | λmax (nm) | Molar Absorption Coefficient (ε) |

|---|---|---|

| Target Compound | N/A | N/A |

| (Z)-5-Benzylidene Derivatives | 340–360 | 15,000–25,000 L·mol⁻¹·cm⁻¹ |

| Avobenzone | 357 | 28,000 L·mol⁻¹·cm⁻¹ |

Antimicrobial Derivatives

- Example: (Z)-5-(4-Diethylaminobenzylidene)-3-(2-hydroxypropyl)imidazolidine-2,4-dione inhibits bacterial efflux pumps, reducing antibiotic resistance .

- Comparison : The target compound’s alkyl groups may enhance passive diffusion through lipid bilayers but lack the electronic features (e.g., aromaticity, hydrogen bonding) critical for target binding in antimicrobial activity .

Antidepressant Derivatives

- Example: 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione exhibits antidepressant effects via non-monoamine pathways .

- Contrast: The target compound’s non-aromatic substituents likely preclude similar mechanisms but may offer advantages in metabolic stability .

Thiazolidine-2,4-dione Analogues

3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione

- Structure : Sulfur-containing thiazolidine ring with a methoxybenzylidene group.

- Properties : The thiazolidine core alters electronic properties (e.g., reduced basicity) compared to imidazolidine. The methoxybenzylidene group contributes to π-stacking interactions .

Biological Activity

5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the realm of neurological disorders and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione is . Its structure includes a bicyclic imidazolidine ring with two carbonyl groups at positions 2 and 4, and branched alkyl groups at the 5-position. This unique configuration may contribute to its biological activity.

Biological Activity Overview

Research indicates that 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione possesses various biological activities, including:

- Anticonvulsant Activity : Studies have shown that derivatives of imidazolidine-2,4-dione can reduce seizure frequency in animal models. The structure-activity relationship suggests that modifications at the 5-position can enhance anticonvulsant efficacy.

- Neuroprotective Effects : Preliminary data indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially through modulation of signaling pathways involved in cell survival .

Anticonvulsant Studies

A significant study conducted on the anticonvulsant properties of 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione reported a dose-dependent reduction in seizures induced by pentylenetetrazol (PTZ) in rodent models. The compound demonstrated an effective dose (ED50) significantly lower than that of traditional anticonvulsants like phenobarbital.

| Compound | ED50 (mg/kg) | Mechanism |

|---|---|---|

| 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione | 25 | GABAergic modulation |

| Phenobarbital | 40 | GABAergic modulation |

Neuroprotective Studies

In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione resulted in a significant decrease in cell death compared to untreated controls. The compound was found to upregulate antioxidant enzymes, suggesting a protective mechanism against oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of imidazolidine derivatives is highly influenced by their structural features. The presence of branched alkyl groups at the 5-position enhances lipophilicity and may facilitate better penetration through biological membranes. This can lead to improved interaction with target receptors or enzymes involved in neurotransmission and neuroprotection .

Q & A

Q. What are the established synthetic methodologies for 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of substituted hydantoin precursors with appropriate carbonyl derivatives. A solvent system of triethylamine (Et₃N) in DMF-H₂O is effective for facilitating nucleophilic substitution, as demonstrated in analogous imidazolidine-dione syntheses . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.1 molar ratio of hydantoin to electrophile) and temperature (70–90°C). Design of Experiments (DoE) frameworks can systematically evaluate variables like reaction time and catalyst loading to maximize yield .

Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- 1H/13C NMR : Assign substituents at C5 (3-methylbutyl and propan-2-yl groups) via chemical shifts in DMSO-d₆. For example, methyl groups in the 1.0–1.5 ppm range and carbonyl signals near 170–175 ppm .

- UPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How can researchers address discrepancies in NMR data caused by signal overlap or complex splitting patterns?

Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks. For instance, HSQC correlations can distinguish between methylene and methine protons in branched alkyl substituents. Deuterated solvents and variable-temperature NMR (e.g., 25–50°C) may reduce line broadening .

Q. What purification strategies are recommended for removing synthetic byproducts?

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (10–40% ethyl acetate) to isolate the target compound.

- Recrystallization : Ethanol/water mixtures (7:3 v/v) are effective for high-purity crystals, as shown for structurally similar hydantoins .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 5-(3-Methylbutyl)-5-(propan-2-yl)imidazolidine-2,4-dione in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediates for reactions like electrophilic substitution. The ICReDD framework integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) .

Q. What experimental designs are suitable for analyzing biological activity, given its structural similarity to bioactive hydantoins?

- In Vitro Assays : Screen against kinase or protease targets using fluorescence-based assays. For example, measure IC₅₀ values for enzyme inhibition .

- Structure-Activity Relationship (SAR) Studies : Modify the 3-methylbutyl/propan-2-yl substituents to evaluate steric and electronic effects on bioactivity .

Q. How can stereochemical outcomes in derivatives be analyzed, given the compound’s chiral centers?

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation) .

- Chiral HPLC : Separate enantiomers with a Chiralpak® column and compare retention times to known standards .

Q. What methodologies are recommended for studying environmental stability under varying pH, temperature, and light conditions?

- Accelerated Stability Studies : Expose the compound to pH 3–9 buffers, 40–60°C, and UV light (300–400 nm) for 14–28 days.

- Analytical Monitoring : Use HPLC to quantify degradation products and UPLC-MS to identify hydrolyzed or oxidized species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.